An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,5-Dimethoxyphenyl)ethanamine
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,5-Dimethoxyphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,5-Dimethoxyphenyl)ethanamine, a substituted phenethylamine. The information herein is intended to support research, drug discovery, and development activities by providing key data and detailed experimental methodologies.
Core Physicochemical Data
The physicochemical properties of 1-(2,5-Dimethoxyphenyl)ethanamine are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 181.23 g/mol | --INVALID-LINK-- |
| Melting Point (HCl salt) | 108.8 °C | --INVALID-LINK-- |
| Boiling Point | Not Determined | - |
| pKa | 9.72 ± 0.10 (Predicted) | --INVALID-LINK-- |
| LogP | 1.72 | --INVALID-LINK-- |
| Aqueous Solubility | Data not available; expected to be low as the free base and higher as a salt. | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical parameters of 1-(2,5-Dimethoxyphenyl)ethanamine are provided below. These protocols are designed to be followed by trained laboratory personnel.
Determination of Melting Point (HCl Salt)
The melting point of the hydrochloride salt of 1-(2,5-Dimethoxyphenyl)ethanamine can be determined using a standard capillary melting point apparatus.
Methodology:
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Sample Preparation: A small amount of the crystalline 1-(2,5-Dimethoxyphenyl)ethanamine HCl salt is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.
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Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this determination.[1]
Methodology:
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Sample Preparation: A precisely weighed amount of 1-(2,5-Dimethoxyphenyl)ethanamine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: The solution is placed in a temperature-controlled beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
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Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[2][3]
Methodology:
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Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.
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Sample Addition: A known amount of 1-(2,5-Dimethoxyphenyl)ethanamine is dissolved in the aqueous phase.
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Partitioning: The n-octanol is added to the aqueous solution containing the compound in a separatory funnel. The funnel is shaken gently for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
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Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
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Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility by Thermodynamic Shake-Flask Method
Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
Methodology:
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Sample Preparation: An excess amount of solid 1-(2,5-Dimethoxyphenyl)ethanamine is added to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).
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Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
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Sample Processing: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
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Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC with UV detection.
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Reporting: The solubility is reported in units of µg/mL or mg/L.
Visualizations
The following diagrams illustrate key concepts related to the characterization and activity of 1-(2,5-Dimethoxyphenyl)ethanamine.
Caption: A logical workflow for the physicochemical characterization of a new chemical entity.
Caption: Canonical signaling pathway of the serotonin 5-HT2A receptor upon agonist binding.[5][6][7]
References
- 1. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
